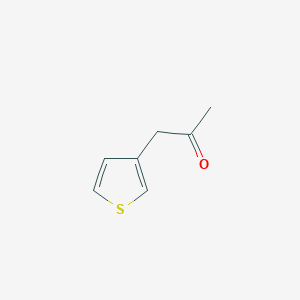

1-(3-Thienyl)-2-propanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-3-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-6(8)4-7-2-3-9-5-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKDLNBMOXQRLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336208 | |

| Record name | 1-(3-thienyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62119-77-1 | |

| Record name | 1-(3-thienyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3-Thienyl)-2-propanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(3-Thienyl)-2-propanone, a heterocyclic ketone of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide also includes extrapolated data from closely related compounds to offer a predictive profile.

Core Chemical Properties

This compound is a ketone derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The propanone substituent at the 3-position of the thiophene ring influences its chemical reactivity and physical properties.

Physicochemical Data

| Property | Value (Estimated for this compound) | Value (1-(Thiophen-3-yl)ethanone) |

| Molecular Formula | C₇H₈OS | C₆H₆OS[1] |

| Molecular Weight | 140.20 g/mol | 126.18 g/mol [1] |

| Boiling Point | ~220-230 °C (at 760 mmHg) | 210 °C (at 760 mmHg)[1] |

| Melting Point | Not available (likely a low-melting solid or liquid) | 61-62 °C[1] |

| Density | ~1.1 g/cm³ | Not available |

| Appearance | Likely a colorless to pale yellow liquid or solid | Solid[1] |

| Solubility | Soluble in organic solvents like acetone, ethanol, and diethyl ether. | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound is not well-documented. Standard synthetic routes for acylthiophenes, such as Friedel-Crafts acylation, typically result in substitution at the more reactive 2-position of the thiophene ring.[2] Therefore, a multi-step synthesis starting from a 3-substituted thiophene precursor is the most probable route.

Proposed Synthetic Pathway

A plausible synthetic route involves the conversion of 3-thienylacetic acid to the corresponding acid chloride, followed by a reaction with a methyl organometallic reagent, or a more controlled approach like the one outlined below:

Logical Workflow for the Synthesis of this compound

Caption: Proposed Weinreb ketone synthesis pathway for this compound.

Experimental Protocol: Weinreb Ketone Synthesis (Hypothetical)

-

Step 1: Formation of the Acid Chloride. 3-Thienylacetic acid is refluxed with an excess of thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) to form 3-thienylacetyl chloride. The excess reagent and solvent are removed under reduced pressure.

-

Step 2: Formation of the Weinreb Amide. The crude 3-thienylacetyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF) and added dropwise to a cooled solution of N,O-dimethylhydroxylamine hydrochloride and a non-nucleophilic base (e.g., pyridine or triethylamine). The reaction mixture is stirred until completion and then worked up to isolate the N-methoxy-N-methyl-2-(thiophen-3-yl)acetamide (Weinreb amide).

-

Step 3: Ketone Formation. The purified Weinreb amide is dissolved in an anhydrous etheral solvent (e.g., THF or diethyl ether) and cooled to a low temperature (e.g., -78 °C). A solution of methylmagnesium bromide or methyllithium is added slowly. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product, this compound, is extracted with an organic solvent. The organic layer is then dried and concentrated, and the product is purified by column chromatography or distillation.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the three protons on the thiophene ring, a singlet for the methylene protons, and a singlet for the methyl protons.

-

Thiophene protons (3H): Complex multiplet in the aromatic region (δ 7.0-7.5 ppm). The coupling patterns will be characteristic of a 3-substituted thiophene.

-

Methylene protons (-CH₂-): A singlet at approximately δ 3.8 ppm.

-

Methyl protons (-CH₃): A singlet at approximately δ 2.2 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals.

-

Thiophene carbons (4C): Four signals in the aromatic region (δ 120-140 ppm).

-

Carbonyl carbon (C=O): A signal downfield, around δ 205 ppm.

-

Methylene carbon (-CH₂-): A signal around δ 50 ppm.

-

Methyl carbon (-CH₃): A signal around δ 30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band for the carbonyl group.

-

C=O stretch: A strong, sharp peak around 1715 cm⁻¹.[3]

-

C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[4]

-

C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.[4]

-

C=C stretch (thiophene ring): Bands in the 1600-1400 cm⁻¹ region.[4]

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 140. Key fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the bond between the thiophene ring and the side chain.

-

Molecular Ion (M⁺): m/z = 140

-

Fragment [M - CH₃]⁺: m/z = 125

-

Fragment [M - COCH₃]⁺: m/z = 97 (Thienylmethyl cation)

-

Fragment [CH₃CO]⁺: m/z = 43 (Base peak)

Experimental Workflow for Spectroscopic Analysis

Caption: A typical workflow for the structural elucidation of a synthesized compound.

Applications in Drug Development

Thiophene-containing compounds are prevalent in medicinal chemistry and have been investigated for a wide range of biological activities.[5] While specific studies on this compound are not prominent, its structural motifs are present in various pharmacologically active molecules. Thienyl groups can act as bioisosteres for phenyl rings, offering modified metabolic stability and receptor binding properties.

Potential Signaling Pathway Interactions

Derivatives of thienyl ketones have been explored as intermediates in the synthesis of compounds targeting various receptors and enzymes. For instance, aminopropanone derivatives of thiophene are precursors to molecules with antidepressant activity.

Hypothetical Drug Development Logic

Caption: A simplified logical flow for utilizing a chemical scaffold in early-stage drug discovery.

Conclusion

This compound represents an interesting, though less-studied, isomer within the family of thienyl ketones. This guide has provided a detailed, albeit partially predictive, overview of its chemical properties, plausible synthetic routes, and expected spectroscopic characteristics. The structural similarity of its core to known bioactive molecules suggests that this compound and its derivatives could be valuable building blocks for the discovery of new therapeutic agents. Further experimental investigation is warranted to fully characterize this compound and explore its potential in medicinal chemistry and materials science.

References

- 1. 1-(Thiophen-3-yl)ethanone | C6H6OS | CID 15116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 1-(3-Thienyl)-2-propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Thienyl)-2-propanone, a heterocyclic ketone of interest in synthetic and medicinal chemistry. Due to its structural similarity to biologically active molecules, this compound serves as a valuable building block for the development of novel therapeutic agents. This document outlines its chemical structure, physicochemical properties, plausible synthetic routes, and relevant experimental workflows.

Chemical Structure and Properties

This compound, also known as 3-thienylacetone, is an organic compound featuring a thiophene ring substituted at the 3-position with a propan-2-one moiety. The presence of the sulfur-containing aromatic ring imparts unique electronic and lipophilic characteristics, making it a versatile intermediate in organic synthesis.

Structural Formula

The structural formula of this compound is presented below:

Physicochemical Properties

| Property | 1-(Thiophen-2-yl)propan-1-one | 1-(Thiophen-2-yl)propan-2-one | 1-(Thiophen-3-yl)propan-2-amine[1] |

| Molecular Formula | C₇H₈OS | C₇H₈OS | C₇H₁₁NS |

| Molecular Weight | 140.20 g/mol | 140.20 g/mol | 141.24 g/mol |

| CAS Number | 13679-75-9 | 15022-18-1 | 149977-81-1 |

| Boiling Point | 107 °C @ 11 mmHg | Not available | Not available |

| Melting Point | 57 °C | Not available | Not available |

| Appearance | Solid | Not available | Not available |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a Grignard reaction. This approach utilizes a 3-thienyl Grignard reagent, which is then reacted with a suitable acetylating agent.

Proposed Synthetic Pathway

The proposed synthesis involves two main steps:

-

Formation of the Grignard Reagent: 3-Bromothiophene is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form 3-thienylmagnesium bromide.

-

Reaction with an Acetylating Agent: The freshly prepared Grignard reagent is then reacted with a suitable acetylating agent, such as N-methoxy-N-methylacetamide (Weinreb amide), to yield the desired ketone, this compound. The use of a Weinreb amide is advantageous as it typically prevents the common side reaction of over-addition that can occur with other acylating agents like acid chlorides or esters.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

3-Bromothiophene

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

N-methoxy-N-methylacetamide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Preparation:

-

All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of 3-bromothiophene in anhydrous ether is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating.

-

Once the reaction starts, the remaining 3-bromothiophene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Acylation Reaction:

-

The Grignard solution is cooled to 0 °C in an ice bath.

-

A solution of N-methoxy-N-methylacetamide in anhydrous ether is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by either vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Analysis (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the three protons on the thiophene ring, a singlet for the methylene protons adjacent to the thiophene ring, and a singlet for the methyl protons of the acetyl group. The chemical shifts of the thiophene protons will be indicative of the 3-substitution pattern.

-

¹³C NMR: The spectrum should display signals for the four carbons of the thiophene ring, the carbonyl carbon, the methylene carbon, and the methyl carbon. The carbonyl carbon signal is expected to appear significantly downfield.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the ketone is expected in the region of 1710-1725 cm⁻¹. Bands corresponding to the C-H and C=C stretching of the thiophene ring are also anticipated.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (140.20 g/mol ).

Logical Relationships in Synthesis

The synthesis of this compound is predicated on the fundamental principles of organometallic chemistry, specifically the nucleophilic character of Grignard reagents. The logical flow of the synthesis is dependent on the successful formation of the organomagnesium intermediate, which is then capable of attacking the electrophilic carbonyl carbon of the Weinreb amide.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While direct experimental data is limited, the provided information on its structure, predicted properties, and a robust synthetic strategy offers a solid starting point for its application in further research.

References

An In-depth Technical Guide to 1-(3-Thienyl)-2-propanone (CAS Number 62119-77-1) and its Isomeric Landscape

Disclaimer: Detailed experimental and quantitative data for 1-(3-Thienyl)-2-propanone (CAS Number 62119-77-1) are not extensively available in the public domain. This guide provides available information and supplements it with data on the closely related and well-characterized isomer, 1-(2-Thienyl)-2-propanone, to offer a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals.

Introduction to Thienyl-2-propanones

Thienyl-2-propanones are heterocyclic ketones that incorporate a thiophene ring attached to a propanone moiety. These structures are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the thiophene ring and the ketone functional group. They serve as key intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals. The position of the propanone substituent on the thiophene ring (2- or 3-position) significantly influences the chemical and physical properties of the molecule.

Physicochemical Properties

While specific experimental data for this compound is limited, the table below summarizes its basic identifiers. For comparative purposes, the known properties of the 2-thienyl isomer are also provided.

| Property | This compound | 1-(2-Thienyl)-2-propanone |

| CAS Number | 62119-77-1[1][2][3] | 13679-75-9[4][5] |

| Molecular Formula | C₇H₈OS | C₇H₈OS[4][5] |

| Molecular Weight | 140.20 g/mol | 140.20 g/mol [4][5] |

| Appearance | Not specified | Colorless to pale yellow liquid/solid |

| Boiling Point | Not specified | 107 °C at 11 mmHg[5] |

| Melting Point | Not specified | 12-14 °C |

| Density | Not specified | 1.146 g/cm³ |

Synthesis of this compound: A Proposed Route

Direct, detailed experimental protocols for the synthesis of this compound are scarce in the literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the conversion of a carboxylic acid to a ketone. One such proposed pathway involves the reaction of thiophene-3-acetic acid with an organometallic reagent like methyllithium.

Hypothetical Experimental Protocol: Synthesis from Thiophene-3-acetic Acid

Objective: To synthesize this compound from thiophene-3-acetic acid.

Materials:

-

Methyllithium (in diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with thiophene-3-acetic acid (1 equivalent) dissolved in anhydrous THF under a nitrogen atmosphere.

-

Addition of Methyllithium: The solution is cooled to -78 °C using a dry ice/acetone bath. Methyllithium (2.2 equivalents) in diethyl ether is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.

-

Reaction: The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

dot

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data Analysis

| Spectroscopic Technique | This compound (Predicted) | 1-(2-Thienyl)-2-propanone (Reference) |

| ¹H NMR | δ ~2.2 (s, 3H, -CH₃), δ ~3.8 (s, 2H, -CH₂-), δ ~7.0-7.4 (m, 3H, thienyl-H) | δ 2.22 (s, 3H), 3.97 (s, 2H), 6.97 (dd, 1H), 7.18 (d, 1H), 7.58 (d, 1H) |

| ¹³C NMR | δ ~30 (-CH₃), δ ~50 (-CH₂-), δ ~120-130 (thienyl-C), δ ~205 (C=O) | δ 29.2, 48.5, 125.4, 127.1, 132.0, 138.9, 205.8 |

| IR (cm⁻¹) | ~1715 (C=O stretch), ~3100 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch) | ~1715 (C=O), ~3100 (aromatic C-H), ~2920 (aliphatic C-H) |

| Mass Spec (m/z) | 140 (M+), 97 (thienylmethyl cation), 43 (acetyl cation) | 140 (M+), 97, 43 |

Reactivity and Potential Applications in Drug Development

The chemical reactivity of thienyl-2-propanones is characterized by the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbon alpha to the carbonyl group (enolate formation), as well as the susceptibility of the thiophene ring to electrophilic substitution.

While direct biological activity data for this compound is absent, its structural similarity to key pharmaceutical intermediates suggests its potential as a building block in drug discovery. For instance, the isomeric 1-(2-thienyl) derivatives are precursors in the synthesis of important central nervous system drugs. The Mannich reaction of 1-(2-thienyl)-2-propanone derivatives is a key step in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.

The general reactivity of this class of compounds allows for a variety of chemical transformations to generate diverse molecular scaffolds for biological screening.

dot

Caption: General reactivity pathways of thienyl-2-propanones.

Conclusion

This compound represents a potentially valuable, yet understudied, building block for organic synthesis and drug discovery. While a comprehensive dataset for this specific isomer is lacking, the well-documented chemistry of its 2-thienyl counterpart provides a strong foundation for predicting its properties and reactivity. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in the development of novel therapeutics and functional materials. The synthetic strategies and reactivity patterns outlined in this guide offer a starting point for researchers interested in this promising class of heterocyclic ketones.

References

- 1. accelachem.com [accelachem.com]

- 2. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 62119-77-1|1-(Thiophen-3-yl)propan-2-one|BLD Pharm [bldpharm.com]

- 4. 1-(2-Thienyl)-1-propanone [webbook.nist.gov]

- 5. 2-Propionylthiophene | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thiophene-3-acetic acid - Wikipedia [en.wikipedia.org]

- 7. 3-Thiopheneacetic acid | 6964-21-2 [chemicalbook.com]

physical and chemical properties of 1-(thiophen-3-yl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(thiophen-3-yl)propan-2-one. Due to the limited availability of experimental data for this specific isomer in public databases, this document also outlines general experimental protocols and predictive data to support further research and development.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [1][2] |

| Molecular Weight | 140.20 g/mol | [3] |

| Monoisotopic Mass | 140.02959 Da | [1][2] |

| IUPAC Name | 1-(thiophen-3-yl)propan-2-one | |

| SMILES | CC(=O)CC1=CSC=C1 | [1][2] |

| InChI Key | CBKDLNBMOXQRLZ-UHFFFAOYSA-N | [1][2] |

| Predicted XlogP | 1.2 | [1][2] |

| Predicted Topological Polar Surface Area | 17.07 Ų | [3] |

| Predicted Hydrogen Bond Acceptor Count | 2 | [3] |

| Predicted Rotatable Bond Count | 2 | [3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-(thiophen-3-yl)propan-2-one are not explicitly documented in the available literature. However, established synthetic routes for analogous thiophene-containing ketones can be adapted.

General Synthesis Approach

A plausible synthetic route would involve the acylation of a suitable thiophene precursor. One common method for the synthesis of similar compounds is the Friedel-Crafts acylation or related coupling reactions.

A generalized workflow for the synthesis and characterization is proposed below.

Spectroscopic Characterization

Should the compound be synthesized, standard spectroscopic methods would be employed for its structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the structure. The proton NMR would be expected to show signals corresponding to the methyl protons, the methylene protons, and the three protons on the thiophene ring, with characteristic chemical shifts and coupling patterns.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1700-1725 cm⁻¹[4].

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For thiophene derivatives, common fragmentation pathways may involve the loss of CS or C₂H₂ units[5].

Reactivity and Stability

The reactivity of 1-(thiophen-3-yl)propan-2-one is predicted to be influenced by both the thiophene ring and the ketone functional group. The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The ketone group can undergo nucleophilic addition, reduction to an alcohol, or oxidation. The methylene group adjacent to the carbonyl is activated and can participate in reactions such as enolate formation. Thiophene derivatives are generally considered to be thermodynamically stable.

Potential Biological Activity

While no specific biological activities have been reported for 1-(thiophen-3-yl)propan-2-one, the thiophene nucleus is a well-known scaffold in medicinal chemistry, present in numerous drugs and biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties[1][6][7]. For instance, certain thiophene-containing compounds have been investigated as serotonin antagonists for potential use in treating Alzheimer's disease[6]. The biological profile of 1-(thiophen-3-yl)propan-2-one would require dedicated screening and investigation.

The following diagram illustrates the relationship between the core chemical structure and its potential applications based on the general properties of the thiophene class.

Conclusion

1-(Thiophen-3-yl)propan-2-one is a compound for which detailed experimental data is currently limited in the public domain. This guide has consolidated the available predicted data and outlined standard methodologies for its synthesis and characterization based on the chemistry of related compounds. The presence of the thiophene moiety suggests that this compound could be a valuable building block for the development of new chemical entities with potential applications in medicinal chemistry and material science, warranting further experimental investigation.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. PubChemLite - 1-(thiophen-3-yl)propan-2-one (C7H8OS) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties and Synthetic Workflow of 1-(3-Thienyl)-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight and core physicochemical properties of 1-(3-Thienyl)-2-propanone. It details a probable synthetic protocol based on established chemical reactions and outlines a general experimental workflow from synthesis to purification. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of thienyl-based compounds in drug discovery and development.

Physicochemical Properties

This compound is an organic compound featuring a thiophene ring substituted at the 3-position with a propan-2-one group. While specific experimental data for the 3-thienyl isomer is not widely published, its properties can be reliably inferred from its well-documented isomer, 1-(2-Thienyl)-2-propanone. As isomers, they share the same molecular formula and thus the same molecular weight.

Table 1: Physicochemical Data for 1-(Thienyl)-2-propanone Isomers

| Property | Value | Reference |

| Molecular Formula | C₇H₈OS | Inferred |

| Molecular Weight | 140.20 g/mol | [Inferred] |

| CAS Number (2-thienyl isomer) | 15022-18-1 | |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point (2-thienyl isomer) | Not widely reported | |

| Solubility | Expected to be soluble in organic solvents | Inferred |

Synthetic Protocol: A Probable Approach via Friedel-Crafts Acylation

A common and effective method for the synthesis of acylthiophenes is the Friedel-Crafts acylation. The following protocol outlines a plausible synthesis for this compound, which would likely proceed via the acylation of thiophene with chloroacetyl chloride, followed by subsequent manipulation. However, Friedel-Crafts acylation of unsubstituted thiophene preferentially occurs at the 2-position. To achieve the 3-substituted product, a starting material with a directing group or a different synthetic strategy, such as a Grignard reaction, would be necessary. For the purpose of illustrating a detailed protocol, a general Friedel-Crafts acylation on thiophene is described, which would primarily yield the 2-isomer but serves as a representative experimental procedure.

2.1. Reaction Scheme

This reaction involves the electrophilic substitution of a proton on the thiophene ring with a chloroacetyl group.

2.2. Materials and Reagents

-

Thiophene

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

2.3. Experimental Procedure

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: The flask is cooled in an ice bath (0 °C). Chloroacetyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Thiophene: Thiophene, dissolved in anhydrous dichloromethane, is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Neutralization and Washing: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired chloroacetylthiophene.

Subsequent steps to convert the chloroacetylthiophene to this compound would be required, potentially involving a reaction to introduce the methyl group.

General Experimental Workflow

The synthesis and purification of a target organic compound like this compound follows a standardized workflow in a research setting. This workflow ensures the efficient production and isolation of the desired product with high purity.

Caption: A generalized workflow for the synthesis and purification of an organic compound.

Alternative Synthetic Strategy: Grignard Reaction

An alternative and potentially more direct route to this compound involves a Grignard reaction. This approach would offer better control over the regioselectivity to obtain the 3-substituted isomer.

4.1. Reaction Scheme

This reaction involves the formation of a 3-thienyl Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetone.

4.2. Conceptual Workflow

Caption: A conceptual workflow for the synthesis of this compound via a Grignard reaction.

Conclusion

This technical guide has summarized the key physicochemical properties of this compound and provided detailed insights into potential synthetic methodologies. The presented workflows and protocols are based on fundamental principles of organic chemistry and are intended to guide researchers in their synthetic efforts. The provided diagrams offer a clear visual representation of the experimental processes, aiding in laboratory planning and execution. Further experimental validation is recommended to optimize the described procedures for specific research applications.

An In-depth Technical Guide to the Stability and Reactivity of 3-Acetonylthiophene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability and reactivity of 3-acetonylthiophene is limited in publicly available literature. This guide provides a comprehensive overview based on the established principles of thiophene chemistry, the known reactivity of the analogous compound 3-acetylthiophene, and general organic chemistry concepts. The experimental protocols provided are illustrative and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Executive Summary

3-Acetonylthiophene is a substituted thiophene with potential applications as a building block in medicinal chemistry and materials science. Understanding its stability and reactivity is crucial for its effective utilization in synthetic chemistry and drug development. This guide summarizes the predicted stability of 3-acetonylthiophene under various conditions and explores its reactivity profile, drawing parallels with the well-studied 3-acetylthiophene. Key aspects covered include its susceptibility to degradation, reactivity towards electrophiles and nucleophiles, and potential synthetic transformations. This document aims to provide a foundational understanding for researchers working with this and structurally related compounds.

Physicochemical Properties

A summary of the key predicted physicochemical properties of 3-acetonylthiophene is presented in Table 1. These properties are essential for its proper handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of 3-Acetonylthiophene (Predicted and Inferred)

| Property | Value | Source/Method |

| Molecular Formula | C₇H₈OS | - |

| Molecular Weight | 140.20 g/mol | - |

| Appearance | Colorless to pale yellow liquid or low melting solid (Predicted) | Analogy to similar compounds |

| Boiling Point | Not available. Predicted to be slightly higher than 3-acetylthiophene (208-210 °C) | Analogy to 3-acetylthiophene[1] |

| Melting Point | Not available. | - |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethers, aromatic hydrocarbons). Slightly soluble in hexane.[1] | Analogy to 3-acetylthiophene[1] |

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[1] | General recommendation for thiophenes |

Stability Profile

The stability of 3-acetonylthiophene is dictated by the thiophene ring and the acetonyl side chain. Thiophene rings are generally stable but can be susceptible to degradation under harsh conditions.

Thermal Stability

3-Acetonylthiophene is expected to be reasonably stable at room temperature. However, at elevated temperatures, thermal decomposition may occur. The likely decomposition pathways are complex and could involve polymerization or fragmentation of the molecule. For any high-temperature reactions, it is advisable to conduct them under an inert atmosphere to prevent oxidative degradation.

Photochemical Stability

Thiophene-containing compounds can be sensitive to light, particularly UV radiation. Prolonged exposure to light may lead to discoloration and the formation of polymeric materials. It is recommended to store 3-acetonylthiophene in amber-colored vials or in the dark to minimize photochemical degradation.

Stability in Acidic and Basic Conditions

-

Acidic Conditions: Strong acids can promote the polymerization of thiophenes. The acetonyl group's ketone functionality may also undergo acid-catalyzed reactions such as enolization or aldol-type condensations.

-

Basic Conditions: 3-Acetonylthiophene is expected to be relatively stable in the presence of weak bases. However, strong bases can deprotonate the α-carbon of the ketone, forming an enolate. This enolate can then participate in various reactions. The thiophene ring itself is generally resistant to nucleophilic attack under basic conditions.

Reactivity Profile

The reactivity of 3-acetonylthiophene is characterized by the interplay between the electron-rich thiophene ring and the electrophilic carbonyl group of the acetonyl side chain.

Reactions at the Thiophene Ring (Electrophilic Aromatic Substitution)

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. The acetonyl group is a deactivating group, but it directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C2 position.

Table 2: Predicted Reactivity of 3-Acetonylthiophene in Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Halogenation | NBS, NCS, NIS in a suitable solvent (e.g., CCl₄, DMF) | 5-Halo-3-acetonylthiophene |

| Nitration | HNO₃/H₂SO₄ (careful control of conditions) | 5-Nitro-3-acetonylthiophene |

| Sulfonation | Concentrated H₂SO₄ or oleum | 3-Acetonylthiophene-5-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 5-Acyl-3-acetonylthiophene |

Reactions of the Acetonyl Side Chain

The ketone functionality of the acetonyl group is a key site for various transformations.

The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

Table 3: Predicted Reactivity of the Acetonyl Group in 3-Acetonylthiophene

| Reaction | Reagents | Predicted Product |

| Reduction | NaBH₄, LiAlH₄ | 1-(Thiophen-3-yl)propan-2-ol |

| Grignard Reaction | RMgX, followed by aqueous workup | Tertiary alcohol |

| Wittig Reaction | Ylide (Ph₃P=CHR) | Alkene |

| Reductive Amination | NH₃ or primary/secondary amine, reducing agent (e.g., NaBH₃CN) | Amine |

The protons on the methyl group and the methylene group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile.

-

Alkylation: The enolate can be alkylated using alkyl halides.

-

Aldol Condensation: The enolate can react with other carbonyl compounds (including another molecule of 3-acetonylthiophene) in an aldol condensation.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions involving 3-acetonylthiophene. Caution: Always perform a thorough risk assessment before conducting any chemical reaction.

General Procedure for Electrophilic Bromination at the C5 Position

-

Dissolve 3-acetonylthiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride or N,N-dimethylformamide in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Procedure for the Reduction of the Ketone to an Alcohol

-

Dissolve 3-acetonylthiophene (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water or dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude alcohol by column chromatography if necessary.

Visualizations

Electrophilic Aromatic Substitution Pathway

Caption: General mechanism for electrophilic aromatic substitution on 3-acetonylthiophene.

Reactivity of the Acetonyl Side Chain

Caption: Key reaction pathways involving the acetonyl side chain of 3-acetonylthiophene.

Experimental Workflow for Stability Testing

Caption: A general workflow for assessing the stability of 3-acetonylthiophene.

Conclusion

3-Acetonylthiophene is a versatile building block with a rich and predictable reactivity profile. While its stability is generally good under standard laboratory conditions, care must be taken to avoid exposure to strong acids, bases, light, and high temperatures to prevent degradation. Its reactivity is dominated by electrophilic substitution on the thiophene ring and a variety of transformations at the acetonyl side chain, including nucleophilic additions and enolate chemistry. This dual reactivity makes it a valuable precursor for the synthesis of a wide range of more complex molecules for applications in drug discovery and materials science. The information and protocols provided in this guide serve as a starting point for researchers to design and execute synthetic strategies involving 3-acetonylthiophene.

References

Spectroscopic Profile of 1-(3-Thienyl)-2-propanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-(3-Thienyl)-2-propanone, a compound of interest in chemical research and drug development. Due to the limited availability of experimental data in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for acquiring these spectra are also provided, offering a practical framework for laboratory application. The complementary nature of these spectroscopic techniques in elucidating the chemical structure is visually represented through logical diagrams.

Disclaimer: The spectroscopic data presented in this document for this compound is predicted data generated from computational models and has not been experimentally verified. This information should be used as a reference and for guidance purposes only. Experimental verification is recommended for definitive structural confirmation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational algorithms and spectral databases.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 1H | H-5 (Thiophene) |

| ~7.10 | dd | 1H | H-2 (Thiophene) |

| ~7.00 | dd | 1H | H-4 (Thiophene) |

| ~3.70 | s | 2H | -CH₂- (Methylene) |

| ~2.20 | s | 3H | -CH₃ (Methyl) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~206.0 | C=O (Ketone) |

| ~135.0 | C-3 (Thiophene) |

| ~129.0 | C-5 (Thiophene) |

| ~126.0 | C-2 (Thiophene) |

| ~123.0 | C-4 (Thiophene) |

| ~50.0 | -CH₂- (Methylene) |

| ~30.0 | -CH₃ (Methyl) |

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100 | Aromatic C-H | Stretching |

| ~2920 | Aliphatic C-H | Stretching |

| ~1715 | C=O (Ketone) | Stretching[1][2] |

| ~1500-1400 | Thiophene Ring | C=C Stretching[3][4][5] |

| ~1420 | -CH₂- | Scissoring |

| ~800-700 | Thiophene C-H | Out-of-plane Bending[3][4] |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 140 | 40 | [M]⁺ (Molecular Ion) |

| 97 | 100 | [M - CH₃CO]⁺ (Base Peak) |

| 83 | 15 | [C₄H₃S]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool in the pipette.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Set the acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), pulse width, and acquisition time.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 50-100 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition:

-

Follow the same initial steps as for ¹H NMR (locking and shimming).

-

Select a ¹³C NMR experiment, typically with proton decoupling.

-

Set the acquisition parameters. A larger number of scans (e.g., 128 or more) is usually necessary due to the low natural abundance of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform, phase, and reference the spectrum (e.g., CDCl₃ at 77.16 ppm).

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method for Liquids/Oils):

-

Place a drop of the neat liquid sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin film of the sample between the plates.

-

-

Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

2.3.1. Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Spectroscopic Workflow and Data Integration

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques for structural elucidation.

General workflow of spectroscopic analysis.

Integration of spectroscopic data for structural elucidation.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Enduring Legacy of Thiophene Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction: From its serendipitous discovery as a persistent impurity in benzene to its current status as a privileged scaffold in medicinal chemistry and materials science, thiophene has carved a unique and significant niche in the world of organic chemistry. This five-membered aromatic heterocycle, characterized by the presence of a sulfur atom, exhibits a fascinating history intertwined with the development of modern organic synthesis and our understanding of aromaticity. Its bioisosteric relationship with benzene has made it a cornerstone in the design of numerous blockbuster drugs, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of thiophene and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key syntheses, quantitative data for important derivatives, and a look into the signaling pathways modulated by thiophene-based therapeutics.

The Dawn of Thiophene Chemistry: A Fortunate Contamination

The Historic Indophenin Test

The indophenin test, which led to the discovery of thiophene, is a classic example of an electrophilic aromatic substitution reaction.

Experimental Protocol: The Indophenin Test [2]

-

Objective: To qualitatively detect the presence of thiophene.

-

Materials:

-

Sample to be tested (e.g., crude benzene)

-

Isatin

-

Concentrated sulfuric acid

-

Test tube

-

-

Procedure:

-

Place a small amount of the sample in a test tube.

-

Add a few crystals of isatin.

-

Carefully add a few drops of concentrated sulfuric acid.

-

Gently agitate the mixture.

-

-

Observation:

-

Positive Result: The formation of a deep blue color indicates the presence of thiophene.

-

Negative Result: The absence of a color change indicates the absence of thiophene.

-

Foundational Syntheses of the Thiophene Ring

The discovery of thiophene spurred immediate interest in its chemical synthesis. Over the years, several named reactions have become the cornerstones of thiophene chemistry, allowing for the construction of a diverse array of substituted derivatives.

Paal-Knorr Thiophene Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884 for the synthesis of furans and pyrroles, this method was quickly adapted for the preparation of thiophenes from 1,4-dicarbonyl compounds.[5][6] The reaction involves the condensation of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[7][8]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene [9]

-

Objective: To synthesize 2,5-dimethylthiophene from 2,5-hexanedione.

-

Materials:

-

2,5-Hexanedione (acetonylacetone)

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,5-hexanedione in anhydrous toluene.

-

Carefully add phosphorus pentasulfide in portions with stirring. The reaction can be exothermic.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully quench by pouring it over ice.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by distillation.

-

-

Expected Yield: Moderate to good yields are typically obtained.

Gewald Aminothiophene Synthesis

Developed by Karl Gewald in 1966, this versatile, one-pot, three-component reaction provides access to highly functionalized 2-aminothiophenes.[4] It involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[10]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [11]

-

Objective: To synthesize a substituted 2-aminothiophene.

-

Materials:

-

2-Butanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine (or another suitable base)

-

Ethanol

-

Round-bottom flask

-

-

Procedure:

-

In a round-bottom flask, combine 2-butanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

Add diethylamine dropwise with stirring.

-

Heat the mixture at a moderate temperature (e.g., 50 °C) for a few hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry. Recrystallization from a suitable solvent can be performed for further purification.

-

-

Expected Yield: Good to excellent yields are often achieved.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis, developed in the 1950s, is a valuable method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12][13] The reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base.[14]

Experimental Protocol: Fiesselmann Synthesis of an Ethyl 3-hydroxythiophene-2-carboxylate Derivative

-

Objective: To synthesize a 3-hydroxythiophene derivative.

-

Materials:

-

An α,β-acetylenic ester (e.g., ethyl propiolate)

-

Ethyl thioglycolate

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the α,β-acetylenic ester and ethyl thioglycolate in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Expected Yield: Yields can vary depending on the substrates used.

Hinsberg Thiophene Synthesis

The Hinsberg synthesis involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base to yield 3,4-disubstituted thiophene-2,5-dicarboxylates.[4][15][16]

Experimental Protocol: Hinsberg Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate [16][17]

-

Objective: To synthesize a 3,4-disubstituted thiophene-2,5-dicarboxylate.

-

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Diethyl thiodiacetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask.

-

Add diethyl thiodiacetate to the cooled solution.

-

Add a solution of benzil in anhydrous ethanol dropwise.

-

Heat the reaction mixture to reflux for several hours.

-

After cooling, pour the reaction mixture into water and acidify with a dilute acid.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent.

-

-

Expected Yield: Moderate to good yields are generally reported.

Physicochemical Properties of Thiophene and Key Derivatives

The physical and chemical properties of thiophene and its derivatives are crucial for their application in various fields. Below is a summary of key data for thiophene and some of its important derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Thiophene | C₄H₄S | 84.14 | -38[18] | 84[18] |

| 2-Acetylthiophene | C₆H₆OS | 126.17 | 9[19] | 214[19] |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125-127[20] | 260[21] |

Thiophene Derivatives in Modern Medicine: Mechanisms and Signaling Pathways

The thiophene scaffold is a common feature in a multitude of clinically successful drugs, spanning a wide range of therapeutic areas. The ability of the thiophene ring to act as a bioisostere for a phenyl group, while modulating electronic and lipophilic properties, has been a key factor in its widespread use in drug design.

Antiplatelet Agents: Clopidogrel and Ticlopidine

Clopidogrel and ticlopidine are thienopyridine derivatives that function as irreversible antagonists of the P2Y₁₂ receptor on platelets.[22] This receptor plays a crucial role in ADP-mediated platelet aggregation. By blocking this receptor, these drugs inhibit the formation of blood clots.

Atypical Antipsychotic: Olanzapine

Olanzapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are believed to be mediated through a combination of dopamine D₂ and serotonin 5-HT₂A receptor antagonism.[13][23]

Multi-targeted Kinase Inhibitor: Sunitinib

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It targets several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting tumor angiogenesis and cell proliferation.[24][25]

Antifolate Agent: Pralatrexate

Pralatrexate is a folate analog metabolic inhibitor used in the treatment of relapsed or refractory peripheral T-cell lymphoma. It competitively inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of DNA and RNA precursors.[1][26]

Quantitative Pharmacological Data

The following table summarizes key pharmacological data for the discussed thiophene-based drugs.

| Drug | Primary Target(s) | Kᵢ / IC₅₀ | Therapeutic Area |

| Pralatrexate | Dihydrofolate Reductase (DHFR) | Kᵢ = 45 nM[27] | Oncology |

| Olanzapine | Dopamine D₂, Serotonin 5-HT₂A | D₂ Occupancy: 43-80% (5-20 mg/day) | Psychiatry |

| Sunitinib | VEGFRs, PDGFRs | IC₅₀ < 0.1 µM in various cancer cell lines[27] | Oncology |

References

- 1. Safety and efficacy of pralatrexate in the treatment of patients with relapsed or refractory peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. researchgate.net [researchgate.net]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 10. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. ro.uow.edu.au [ro.uow.edu.au]

- 13. rroij.com [rroij.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Thiophene - Wikipedia [en.wikipedia.org]

- 18. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]

- 19. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 20. Thiophene-2-carboxylic acid [chembk.com]

- 21. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The in vivo effects of olanzapine and other antipsychotic agents on receptor occupancy and antagonism of dopamine D1, D2, D3, 5HT2A and muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Pralatrexate? [synapse.patsnap.com]

- 26. apexbt.com [apexbt.com]

- 27. 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Toxicological Profile of 1-(3-Thienyl)-2-propanone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated toxicological profile of 1-(3-Thienyl)-2-propanone. Due to the limited availability of direct testing data, this report employs a read-across methodology, drawing parallels from the toxicological data of structurally similar compounds, most notably 2-acetylthiophene. The document outlines potential acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, supported by detailed, standardized experimental protocols based on OECD guidelines. Furthermore, this guide includes visualizations of key metabolic pathways and experimental workflows to aid in the understanding of the potential toxicological mechanisms and testing strategies.

Toxicological Data Summary (Read-Across Approach)

The following tables summarize the available and extrapolated toxicological data for this compound, with 2-acetylthiophene serving as the primary analog.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference Compound |

| LD50 | Rat | Oral | 25 - 200 mg/kg[1] | 2-Acetylthiophene |

| LD50 | Rat | Dermal | 370 mg/kg[1] | 2-Acetylthiophene |

| LC50 | Rat | Inhalation | 0.37 mg/L (4h)[1] | 2-Acetylthiophene |

| Skin Corrosion/Irritation | --- | --- | Data not available | --- |

| Eye Damage/Irritation | --- | --- | Data not available | --- |

Table 2: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference Compound |

| Ames Test | S. typhimurium | With & Without | Negative[1] | 2-Acetylthiophene |

| In vitro Mammalian Cell Gene Mutation | --- | --- | Data not available | --- |

| In vivo Micronucleus Test | --- | --- | Data not available | --- |

Table 3: Carcinogenicity Data

| Species | Route | Duration | Result | Reference Compound |

| --- | --- | --- | Data not available | --- |

Table 4: Reproductive and Developmental Toxicity Data

| Study Type | Species | Route | Result | Reference Compound |

| Fertility and Early Embryonic Development | --- | --- | Data not available | --- |

| Prenatal Developmental Toxicity | --- | --- | Data not available | --- |

Potential Signaling Pathways and Metabolism

Thiophene derivatives can undergo metabolic activation by cytochrome P450 (CYP450) enzymes in the liver. This process can lead to the formation of reactive electrophilic intermediates, such as thiophene-S-oxides and thiophene epoxides[2][3][4]. These reactive metabolites are capable of covalently binding to cellular macromolecules like DNA and proteins, which is a potential mechanism for toxicity, including genotoxicity and carcinogenicity. The detoxification of these intermediates often involves conjugation with glutathione (GSH)[5].

Figure 1: Potential metabolic activation and detoxification pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be necessary to definitively assess the safety of this compound, based on internationally recognized OECD guidelines.

Acute Oral Toxicity (OECD 423)

-

Test System: Healthy, young adult rats of a single sex (typically females as they are often slightly more sensitive).

-

Housing: Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, with access to standard laboratory diet and water.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a standard limit (e.g., 1 mL/100 g body weight).

-

Procedure: A stepwise procedure is used with 3 animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg). The outcome of the first step determines the dose for the next step.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: The test substance is incubated with the bacterial strains in the presence or absence of S9 mix. The mixture is then plated on a minimal medium lacking the essential amino acid required by the specific bacterial strain.

-

Observations: After a suitable incubation period, the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Cell Gene Mutation Test (OECD 476)

-

Test System: Established mammalian cell lines such as mouse lymphoma L5178Y cells or Chinese hamster ovary (CHO) cells are used.

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

-

Procedure: Cells are exposed to the test substance over a range of concentrations. After exposure, cells are cultured to allow for the expression of mutations.

-

Observations: Mutant cells are selected for by their ability to grow in the presence of a selective agent (e.g., trifluorothymidine for the TK locus). The number of mutant colonies is counted.

-

Data Analysis: The mutant frequency is calculated, and a substance is considered mutagenic if it induces a concentration-dependent increase in mutant frequency.

Carcinogenicity Bioassay (OECD 451)

-

Test System: Typically, two rodent species (e.g., rats and mice) of both sexes are used.

-

Dose Administration: The test substance is administered daily, usually in the diet or by gavage, for a major portion of the animals' lifespan (e.g., 24 months for rats, 18-24 months for mice). At least three dose levels and a concurrent control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly. Complete histopathological examination of all organs and tissues is performed on all animals.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Reproductive and Developmental Toxicity Screening Test (OECD 421)

-

Test System: Rats are typically used.

-

Dose Administration: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.

-

Observations: Parental animals are observed for effects on mating performance, fertility, gestation length, and parturition. Offspring are examined for viability, growth, and any developmental abnormalities.

-

Data Analysis: Reproductive and developmental indices are calculated and compared between treated and control groups.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of a toxicological assessment and a typical experimental workflow for a key assay.

Figure 2: A tiered approach to the toxicological assessment of a new chemical entity.

Figure 3: A simplified workflow for conducting a bacterial reverse mutation (Ames) test.

Conclusion and Recommendations

The toxicological profile of this compound remains largely uncharacterized through direct experimental evidence. Based on a read-across approach from its structural analog, 2-acetylthiophene, it is anticipated that this compound may exhibit moderate acute toxicity via oral, dermal, and inhalation routes. The potential for genotoxicity appears to be low, as suggested by the negative Ames test for 2-acetylthiophene. However, significant data gaps exist, particularly concerning carcinogenicity and reproductive toxicity.

It is strongly recommended that a comprehensive toxicological evaluation of this compound be conducted following established OECD guidelines to definitively characterize its hazard profile. Initial studies should focus on confirming the acute toxicity and conducting a more extensive battery of in vitro and in vivo genotoxicity assays. The findings from these initial studies will inform the necessity and design of subsequent sub-chronic, chronic, carcinogenicity, and reproductive toxicity studies. Such a tiered testing strategy will ensure a thorough and scientifically robust assessment of the potential risks associated with this compound.

References

Potential Biological Activity of 1-(3-Thienyl)-2-propanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activity of the novel compound 1-(3-Thienyl)-2-propanone. While direct experimental data on this specific molecule is not extensively available in current literature, this document provides an in-depth analysis of its structural analogs and the broader class of thienylpropanone derivatives. By examining the well-established biological activities of closely related compounds, particularly in the context of central nervous system (CNS) active agents, this paper aims to elucidate the potential therapeutic applications of this compound and provide a framework for future research and drug development. The synthesis of related compounds, their known mechanisms of action, and structure-activity relationships are discussed in detail.

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1][2] Thiophene-containing compounds have demonstrated efficacy as antidepressants, analgesics, anti-inflammatory agents, and antimicrobials.[1][2][3][4] The propanone linkage provides a flexible backbone that can be readily functionalized to modulate physiochemical properties and target engagement. The specific isomer, this compound, remains a largely unexplored chemical entity. However, its close structural relative, 1-(2-thienyl)-propanone, is a key precursor in the synthesis of the blockbuster antidepressant, Duloxetine.[5][6] This guide will leverage the extensive research on the 2-thienyl isomer and other thiophene derivatives to infer the potential biological landscape of this compound.

Synthesis of a Key Biologically Active Analog: Duloxetine

To understand the potential of the thienylpropanone core, it is instructive to examine the synthesis of a clinically successful drug derived from this scaffold. The synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), highlights the utility of thienyl propanone derivatives as key intermediates.

Synthetic Pathway of Duloxetine

The synthesis of Duloxetine typically begins with 2-acetylthiophene, the 2-thienyl isomer of the core structure of interest. A common synthetic route involves a Mannich reaction followed by reduction and subsequent etherification.

Experimental Protocols for Key Synthetic Steps

The following protocols are generalized from various reported syntheses of Duloxetine and its intermediates.[6][7]

Protocol 1: Mannich Reaction for the Synthesis of 3-Dimethylamino-1-(2-thienyl)-1-propanone

-

Reactants: 2-Acetylthiophene, dimethylamine hydrochloride, paraformaldehyde.

-

Solvent: Ethanol.

-

Procedure: A mixture of 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in ethanol is refluxed for a specified period. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Protocol 2: Reduction of the Ketone

-

Reactant: 3-Dimethylamino-1-(2-thienyl)-1-propanone.

-

Reducing Agent: Sodium borohydride (NaBH₄).

-

Solvent: Methanol.

-

Procedure: Sodium borohydride is added portion-wise to a cooled solution of the ketone in methanol. The reaction is stirred until completion, followed by quenching with water and extraction of the product with an organic solvent.

Protocol 3: Chiral Resolution and Etherification

-

Reactant: Racemic 3-(Dimethylamino)-1-(2-thienyl)-propan-1-ol.

-

Resolving Agent: A chiral acid (e.g., mandelic acid) is often used to form diastereomeric salts, which can be separated by crystallization.

-

Reagents for Etherification: 1-Fluoronaphthalene, Sodium Hydride (NaH).

-

Solvent: A suitable aprotic polar solvent like DMF or DMSO.

-